molecular formula C17H18N2O B2951966 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 331983-47-2

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2951966
CAS No.: 331983-47-2
M. Wt: 266.344
InChI Key: SSGRTKNGAZQCBN-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with an ethyl group at position 2 and a phenoxyethyl chain at position 1. This compound (CAS: 957062-79-2) has a molecular formula of C₁₇H₁₇N₂O and a molecular weight of 265.34 g/mol . Its structure combines lipophilic (phenoxyethyl) and moderately polar (ethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-ethyl-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGRTKNGAZQCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the phenoxyethyl group.

Scientific Research Applications

Physicochemical Properties

The molecular formula of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is C17H18N2OC_{17}H_{18}N_2O, with a molecular weight of approximately 266.34 g/mol . Key physicochemical properties include:

  • Molecular Weight : 266.34
  • Molecular Formula : C17H18N2OC_{17}H_{18}N_2O
  • logP : 4.3515
  • logD : 4.3508
  • Hydrogen bond acceptors count : 2
  • Polar surface area : 18.5394

Scientific Research Applications

2-Ethyl-1- (2-phenoxyethyl)benzimidazole has several applications in scientific experiments. It can be used as a research tool for studying microtubule dynamics and cell cycle progression. Research indicates that 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole exhibits significant biological activity. Its structure suggests potential interactions with various biological targets. Preliminary studies suggest that it may interact with various enzymes and receptors, leading to modulation of their activities. Further research is needed to characterize these interactions quantitatively and qualitatively.

Potential Interactions with Biological Systems

Studies on the interactions of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole with biological systems are crucial for understanding its pharmacological potential. The specific mechanisms of action remain to be fully elucidated but are likely related to the compound's ability to modulate protein interactions due to its structural features.

Benzimidazole derivatives have shown diverse pharmacological activities . Some examples include:

  • Acetylcholinesterase inhibition : Certain N-(2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl) substituted amines have demonstrated acetylcholinesterase inhibitory activity .
  • Anti-inflammatory activity : Phenylsulfonyl substituted benzimidazoles have shown anti-inflammatory and analgesic activities in vivo .
  • Antimicrobial and anticancer activities : 2-Mercaptobenzimidazole derivatives have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacterial species, as well as fungal species, and anticancer activity against human colorectal carcinoma cell lines .

Mechanism of Action

The mechanism of action of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-(1-Phenoxyethyl)-1H-1,3-benzodiazole 1-(Phenoxyethyl), 2-H 238.29 Synthetic intermediate; untested
2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole 2-(2-Methylphenyl), 1-(2-phenoxyethyl) 328.41 Commercial availability; no activity data
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) 2-Phenol 211.22 Antimicrobial (MIC: <0.3125 mg·mL⁻¹ vs. S. aureus)
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) 5-Triol 247.22 Potent antioxidant and antimicrobial (MIC: 0.156 mg·mL⁻¹ vs. S. aureus)

Key Observations :

  • Bioactivity: Analogues with electron-withdrawing groups (e.g., phenol, triol) exhibit stronger antimicrobial and antioxidant activities, suggesting that the target compound’s ethyl and phenoxyethyl groups may prioritize pharmacokinetic optimization over direct potency .

Pharmacological Potential

While direct data for the target compound are lacking, docking studies on analogues provide insights:

  • Antimicrobial activity: Compounds 1b and 5b bind to S. aureus thymidylate kinase (TMK) with high affinity, disrupting nucleotide synthesis . The phenoxyethyl group in the target compound may facilitate similar interactions but requires empirical validation.
  • Antioxidant activity: Electron-rich substituents (e.g., phenol in 1b) enhance radical scavenging (DPPH IC₅₀: 12.5 µg·mL⁻¹), whereas alkyl chains like ethyl/phenoxyethyl may reduce this effect .

Physicochemical Properties

  • Solubility: Phenolic derivatives (1b, 5b) exhibit higher aqueous solubility due to hydrogen bonding, while alkyl/aryl derivatives (e.g., target compound) are more lipid-soluble .
  • Stability : Benzimidazoles with electron-donating groups (e.g., ethyl) are generally stable under physiological conditions, whereas nitro or halogenated analogues may show reactivity .

Biological Activity

2-Ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a benzodiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H17N1O1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{1}

Research indicates that benzodiazole derivatives, including 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, may interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class have shown inhibitory effects on specific enzymes such as phospholipase A2 and acetylcholinesterase, which are critical in inflammatory and neurodegenerative processes .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting a possible role in treating infections .

Antimicrobial Activity

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole against selected bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli4
Pseudomonas aeruginosa16

Enzyme Inhibition

The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neuroprotection.

EnzymeIC50 (µM)
AChE5.12
BChE8.63

Neuroprotective Effects

A study investigated the neuroprotective effects of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in a rat model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and oxidative stress markers compared to control groups .

Antimicrobial Efficacy

In another case study, the compound was evaluated for its efficacy against multi-drug resistant strains of bacteria. The results demonstrated that it could inhibit the growth of resistant strains at relatively low concentrations, highlighting its potential as an alternative therapeutic agent .

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